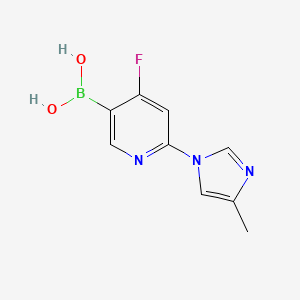
tert-Butyl (2-(2-(2-((2,4-dinitrophenyl)amino)ethoxy)ethoxy)ethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (2-(2-(2-((2,4-dinitrophenyl)amino)ethoxy)ethoxy)ethyl)carbamate: is a complex organic compound with the molecular formula C17H26N4O8 and a molecular weight of 414.41 g/mol . This compound is characterized by the presence of a tert-butyl group, multiple ethoxy linkages, and a dinitrophenylamino moiety. It is often used in various chemical and biological research applications due to its unique structural properties.
Méthodes De Préparation
The synthesis of tert-Butyl (2-(2-(2-((2,4-dinitrophenyl)amino)ethoxy)ethoxy)ethyl)carbamate typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of intermediate compounds such as tert-butyl 2-(2-(2-aminoethoxy)ethoxy)ethylcarbamate.
Reaction Conditions: The intermediate is then reacted with 2,4-dinitrophenylamine under controlled conditions to form the final product.
Industrial Production: On an industrial scale, the production involves similar steps but with optimized reaction conditions to ensure higher yields and purity.
Analyse Des Réactions Chimiques
tert-Butyl (2-(2-(2-((2,4-dinitrophenyl)amino)ethoxy)ethoxy)ethyl)carbamate undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the dinitrophenyl group into corresponding amines.
Substitution: The ethoxy groups can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include hydrogenation catalysts for reduction, and halogenating agents for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
tert-Butyl (2-(2-(2-((2,4-dinitrophenyl)amino)ethoxy)ethoxy)ethyl)carbamate has several scientific research applications:
Mécanisme D'action
The mechanism of action of tert-Butyl (2-(2-(2-((2,4-dinitrophenyl)amino)ethoxy)ethoxy)ethyl)carbamate involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
tert-Butyl (2-(2-(2-((2,4-dinitrophenyl)amino)ethoxy)ethoxy)ethyl)carbamate can be compared with similar compounds:
tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate: This compound lacks the dinitrophenyl group and has different chemical reactivity and applications.
tert-Butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate: This compound has an amino group instead of the dinitrophenyl group, leading to different biological activities.
Propriétés
Formule moléculaire |
C17H26N4O8 |
|---|---|
Poids moléculaire |
414.4 g/mol |
Nom IUPAC |
tert-butyl N-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C17H26N4O8/c1-17(2,3)29-16(22)19-7-9-28-11-10-27-8-6-18-14-5-4-13(20(23)24)12-15(14)21(25)26/h4-5,12,18H,6-11H2,1-3H3,(H,19,22) |
Clé InChI |
LEWLTZBYVOZNDH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCOCCOCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-5-chloro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B14072155.png)












![4-[(2-Chloroethyl)sulfanyl]-1,2-dimethoxybenzene](/img/structure/B14072253.png)
